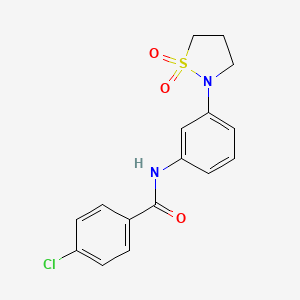

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

描述

属性

IUPAC Name |

4-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQINOKFHBXIUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the isothiazolidine ring, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. For example, the isothiazolidine ring can be synthesized using thiosemicarbazide and chloroacetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazolidine ring can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides .

科学研究应用

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

作用机制

The mechanism of action of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The isothiazolidine moiety can interact with enzymes or proteins, potentially inhibiting their activity. The chloro group may also play a role in binding to target sites, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structural and Functional Analogs

The following table compares the target compound with structurally related benzamide derivatives, highlighting substituent variations, molecular properties, and biological activities:

*Molecular weights calculated based on structural formulas.

Key Comparative Insights

The acryloyl-substituted analog () shares the P-gp inhibitory activity but differs in mechanism; the presence of a methoxy-hydroxyphenyl group may influence binding affinity compared to the sulfone-containing derivative .

Structural Diversity and Applications: Derivatives with hydrazinecarbonyl () or thiazolidinone () groups are primarily synthetic intermediates or unexplored in pharmacological contexts, whereas pesticidal benzamides (e.g., zarilamid, ) highlight the role of substituents in determining agrochemical utility.

Crystallographic and Safety Data :

- The 2-methoxyphenyl analog () was structurally characterized via X-ray diffraction, providing insights into amide bond geometry, while safety data for the trifluoromethyl derivative () emphasize regulatory considerations for industrial use.

Research Findings and Implications

- Multidrug Resistance Reversal : The target compound’s efficacy in MDR reversal is attributed to its reversible interaction with P-gp, contrasting with irreversible inhibitors that may cause toxicity .

- Synthetic Challenges : The incorporation of the 1,1-dioxidoisothiazolidin-2-yl group requires precise oxidation steps, as seen in sulfone syntheses (e.g., ), which may complicate large-scale production compared to simpler analogs.

生物活性

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as thiocyclam samoxad, is a synthetic compound belonging to the oxazolidinone class. Its unique structural features make it a subject of interest in medicinal chemistry and agricultural applications, particularly as a broad-spectrum fungicide.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C16H15ClN2O3S

- Molecular Weight: Approximately 425.88 g/mol

- IUPAC Name: N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide

The presence of a chloro-substituted phenyl group and an isothiazolidin-2-yl moiety contributes to its potential biological activity. The oxalamide functional group suggests possible interactions with biological targets.

Thiocyclam samoxad acts primarily by inhibiting fungal cell wall biosynthesis. It specifically targets the enzyme chitin synthase, which is crucial for forming chitin, a major component of the fungal cell wall. Inhibition of this enzyme disrupts the structural integrity of the fungal cell wall, leading to cell death.

Antifungal Activity

Thiocyclam samoxad has demonstrated efficacy against a wide range of fungal pathogens affecting various crops. The following table summarizes its antifungal activity against some common pathogens:

| Pathogen | Efficacy | Application |

|---|---|---|

| Fusarium spp. | High | Control of root rot diseases |

| Botrytis cinerea | Moderate to High | Treatment of gray mold in fruits |

| Rhizoctonia solani | High | Management of damping-off diseases |

Current research focuses on optimizing its application methods and understanding its environmental impact.

Other Biological Activities

Preliminary studies suggest that compounds with structural similarities to thiocyclam samoxad may exhibit other biological activities, including:

- Anti-inflammatory Effects: Potential modulation of inflammatory pathways.

- Anticancer Properties: Investigation into its ability to inhibit tumor growth in vitro.

Case Studies

Recent studies have provided insights into the effectiveness and safety profile of thiocyclam samoxad:

-

Field Trials on Crop Protection:

- A series of field trials conducted on tomato plants showed significant reductions in fungal infection rates when treated with thiocyclam samoxad compared to untreated controls. The compound was effective in preventing both early and late blight diseases.

- Toxicological Assessments:

Synthesis and Chemical Reactivity

The synthesis of this compound involves several key steps:

-

Formation of Isothiazolidin-2-yl Intermediate:

- Reaction with sulfur and nitrogen sources under controlled conditions.

-

Chlorination:

- Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.

-

Coupling with Benzamide:

- Coupling reaction facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, which can be explored for further applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。